FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Scaffold vs. Other Spirocyclic Cores
In a systematic exploration of spirocyclic inhibitors of fatty acid amide hydrolase (FAAH), Meyers et al. reported that compounds based on the 7-azaspiro[3.5]nonane core achieved FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹. This clearly distinguished the 7-azaspiro[3.5]nonane series from other spirocyclic cores evaluated in the same study, which failed to reach this potency threshold [1]. The target compound contains this validated core scaffold and thus represents a privileged starting point for FAAH-focused medicinal chemistry programs.
| Evidence Dimension | FAAH inactivation efficiency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for 7-azaspiro[3.5]nonane-based inhibitors) |
| Comparator Or Baseline | Other spirocyclic cores tested in the same study (exact values not individually reported; all fell below the 1500 M⁻¹s⁻¹ threshold) |
| Quantified Difference | >1500 M⁻¹s⁻¹ for 7-azaspiro[3.5]nonane vs. <1500 M⁻¹s⁻¹ for comparator spirocyclic cores |
| Conditions | FAAH enzyme inhibition assay; recombinant human FAAH; kinact/Ki determined under steady-state conditions as described in Meyers et al. (2011) |
Why This Matters
The 7-azaspiro[3.5]nonane scaffold is one of only two spirocyclic cores that demonstrated this level of FAAH potency, making the target compound a strategically validated building block for FAAH inhibitor development.
- [1] Meyers MJ et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1. Bioorg Med Chem Lett. 2011;21(21):6538-44. View Source
